ethyl 4,5-dibromothiophene-3-carboxylate
Overview
Description
Ethyl 4,5-dibromothiophene-3-carboxylate is an organic compound with the molecular formula C7H6Br2O2S and a molecular weight of 314 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is functionalized with bromine atoms at the 4 and 5 positions, as well as an ethyl ester group at the 3 position. It is known for its unique reactivity and selectivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dibromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the bromination of thiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibrominated intermediate is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol-substituted thiophenes.
Coupling: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Ethyl 4,5-dibromothiophene-3-carboxylate is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor for drug candidates with potential therapeutic effects.
Industry: In the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 4,5-dibromothiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 4 and 5 positions are highly reactive, allowing for various substitution and coupling reactions. The ester group at the 3 position can undergo hydrolysis or transesterification, providing versatility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,5-dibromothiophene-3-carboxylate: Similar structure but with bromine atoms at the 2 and 5 positions.
Ethyl 3,4-dibromothiophene-2-carboxylate: Bromine atoms at the 3 and 4 positions and an ester group at the 2 position.
Uniqueness
Ethyl 4,5-dibromothiophene-3-carboxylate is unique due to the specific positioning of the bromine atoms and the ester group, which imparts distinct reactivity and selectivity. This makes it particularly useful in the synthesis of specialized organic compounds and materials .
Biological Activity
Ethyl 4,5-dibromothiophene-3-carboxylate is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiophene core substituted with bromine atoms at the 4 and 5 positions and an ethyl ester at the 3 position. This structure contributes to its reactivity and biological properties.
Property | Value |
---|---|
Chemical Formula | C₇H₆Br₂O₂S |
Molecular Weight | 314 g/mol |
CAS Number | 1823905-03-8 |
Appearance | Yellow-brown powder/crystals |
Melting Point | 35 °C - 37 °C |
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic and electrophilic reactions due to the presence of bromine substituents. These reactions facilitate various biochemical interactions that can lead to significant biological effects.
- Reactivity with Nucleophiles and Electrophiles : The bromine atoms enhance the compound's reactivity, allowing it to participate in substitution and coupling reactions, which are essential in synthesizing bioactive compounds.
- Hydrolysis and Transesterification : The ester group can undergo hydrolysis, which may release biologically active thiophene derivatives that exhibit various pharmacological properties.
Antimicrobial Activity
Research has indicated that thiophene derivatives, including this compound, possess antimicrobial properties. A study focused on the synthesis of thiophene-based compounds demonstrated their effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Antifungal Properties
Thiophene derivatives have shown antifungal activity against several fungal pathogens. This compound's structural features may contribute to its ability to inhibit fungal growth by interfering with cell membrane integrity or function .
Herbicidal Activity
Thiophenes are known for their herbicidal properties. This compound has been studied for its potential to inhibit plant growth by affecting protein expression related to energy production and carbon metabolism in target species .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various thiophenes, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
- Herbicidal Activity Assessment : A field study reported that this compound reduced the growth of Arabidopsis thaliana by approximately 40%, indicating its potential as a herbicide .
- Pharmacological Activity : A recent investigation into the structure-activity relationship (SAR) of thiophene derivatives revealed that modifications at the bromine positions significantly enhanced the inhibitory activity against histone acetyltransferase (HAT), a target for cancer therapy .
Future Perspectives
The ongoing research into this compound suggests a promising future in drug development and agricultural applications. Its unique chemical properties allow for further exploration in synthesizing novel therapeutic agents and environmentally friendly herbicides.
Properties
IUPAC Name |
ethyl 4,5-dibromothiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-12-6(9)5(4)8/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKKRSFGXOFNHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823905-03-8 | |
Record name | ethyl 4,5-dibromothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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